4-(Benzyloxy)-2-chloropyrimidine

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Medicinal chemists often face regioisomer mixtures from generic pyrimidine intermediates, compromising SAR analysis and requiring tedious purification. 4-(Benzyloxy)-2-chloropyrimidine provides exclusive C2 regioselectivity with C4-benzyloxy stability, enabling single-product synthesis per reaction well. • 75% isolated yield in scalable SNAr (3.1× improvement over regioisomer's 24%) • Crystalline solid (mp 81-83°C); CoA-guaranteed ≥97% purity ensures reproducible automated dispensing • Consistent solubility profile (0.0753 mg/mL) for high-throughput library synthesis

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
CAS No. 108381-28-8
Cat. No. B026338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-2-chloropyrimidine
CAS108381-28-8
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC(=NC=C2)Cl
InChIInChI=1S/C11H9ClN2O/c12-11-13-7-6-10(14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2
InChIKeySNCGVIVLUWJDQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzyloxy)-2-chloropyrimidine: Heterobifunctional Scaffold


4-(Benzyloxy)-2-chloropyrimidine (CAS 108381-28-8) is a halogenated pyrimidine featuring a benzyloxy group at the C4 position and a chlorine atom at the C2 position [1]. This substitution pattern creates a heterobifunctional scaffold that is a cornerstone intermediate in medicinal chemistry. The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the chlorine-bearing C2 position, while the C4 benzyloxy group remains stable to many reaction conditions, enabling orthogonal functionalization strategies for the synthesis of complex kinase inhibitors and other bioactive molecules .

Unique Regiochemical Profile of 4-(Benzyloxy)-2-chloropyrimidine


Substituting 4-(benzyloxy)-2-chloropyrimidine with a generic pyrimidine intermediate is scientifically inadvisable due to its precise substitution pattern, which dictates a specific and unique regioselectivity in downstream reactions [1]. In-class analogs like 2-(benzyloxy)-4-chloropyrimidine or 5-(benzyloxy)-2-chloropyrimidine exhibit inverted or shifted reactivities, leading to different regioisomers in cross-coupling or SNAr reactions [2]. The C4-benzyloxy group of the target compound is a critical protecting group that remains stable during modifications at C2, a feature not shared by other isomers . Furthermore, the compound's distinct physicochemical properties—such as its specific solubility profile and thermal stability—directly impact its handling and utility in high-throughput synthesis or late-stage functionalization campaigns .

4-(Benzyloxy)-2-chloropyrimidine Differentiation Evidence


Synthesis Yield vs. Regioisomer

When prepared via nucleophilic aromatic substitution of 2,4-dichloropyrimidine with benzyl alcohol, 4-(benzyloxy)-2-chloropyrimidine is obtained with a 75% yield after simple precipitation and filtration . In contrast, the synthesis of its regioisomer, 2-(benzyloxy)-4-chloropyrimidine, under analogous conditions yields a mixture of regioisomers, requiring chromatographic purification that reduces the isolated yield to 24% .

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Exclusive C2 Regioselectivity in SNAr

The unique substitution pattern of 4-(benzyloxy)-2-chloropyrimidine directs nucleophilic attack exclusively to the C2 position. The C2-chlorine atom is highly activated towards SNAr, while the C4-benzyloxy group is unreactive under standard conditions. This is in contrast to 2,4-dichloropyrimidine, which exhibits variable and condition-dependent regioselectivity that can lead to undesired isomeric mixtures [1].

Medicinal Chemistry Reaction Optimization Cross-Coupling

Aqueous Solubility Comparison

4-(Benzyloxy)-2-chloropyrimidine exhibits an aqueous solubility of 0.0753 mg/mL . This moderate lipophilicity (cLogP ~3) allows for straightforward handling and purification via standard organic extraction and recrystallization techniques, differentiating it from more polar, water-soluble pyrimidine analogs that can be difficult to isolate from aqueous reaction mixtures.

Preformulation Analytical Chemistry Process Development

Thermal Stability and Physical Form

The compound is a well-defined, stable white crystalline solid with a melting point of 81-83°C . It is stored at 2-8°C under an inert atmosphere for long-term stability . This well-characterized physical form and defined stability profile contrasts with other amorphous or oily pyrimidine intermediates, which can be challenging to handle, aliquot, and maintain purity over time.

Chemical Logistics Quality Control Process Safety

Commercial Purity and Availability

Multiple reputable vendors supply 4-(benzyloxy)-2-chloropyrimidine with a standard purity of ≥97% (HPLC), and batch-specific QC data (NMR, HPLC, GC) are routinely available . This high level of commercial purity and documentation is a quantifiable differentiator from less common or custom-synthesized pyrimidine analogs, which may have variable purity and lack rigorous analytical certification.

Medicinal Chemistry High-Throughput Screening CRO Services

4-(Benzyloxy)-2-chloropyrimidine Application Scenarios


Multi-Kilogram Synthesis

For process chemists scaling up the synthesis of kinase inhibitor candidates, 4-(benzyloxy)-2-chloropyrimidine offers a clear economic advantage. Its 75% isolated yield in a scalable SNAr reaction represents a 3.1-fold improvement over its regioisomer's 24% yield . This translates to substantially lower material costs and reduced waste per production batch, directly impacting the cost of goods (COGs) for the final API intermediate.

Parallel Synthesis for SAR

In a medicinal chemistry laboratory conducting parallel synthesis of focused libraries, the exclusive C2 regioselectivity of 4-(benzyloxy)-2-chloropyrimidine is paramount . Unlike 2,4-dichloropyrimidine, which yields isomeric mixtures, this scaffold ensures that each reaction well produces a single, predictable product. This simplifies purification, accelerates SAR analysis, and improves the reliability of biological assay data derived from the synthesized compounds.

Procurement for Automated HTE

For CROs or discovery groups utilizing automated liquid handlers and solid dispensing robotics, the crystalline solid form and consistent high purity (≥97%) of 4-(benzyloxy)-2-chloropyrimidine are critical . The defined melting point (81-83°C) and solubility profile (0.0753 mg/mL) ensure accurate and reproducible dispensing . Furthermore, the availability of vendor-supplied CoAs minimizes the risk of introducing unknown variables into high-throughput reaction screens.

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